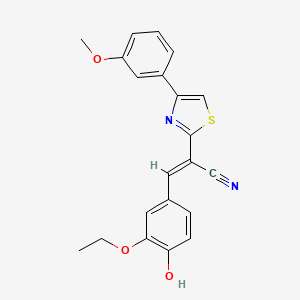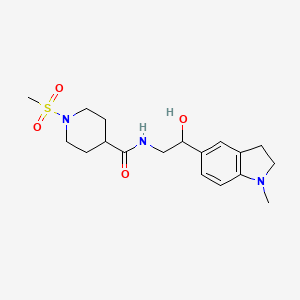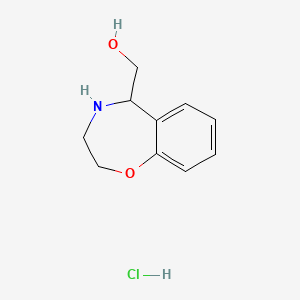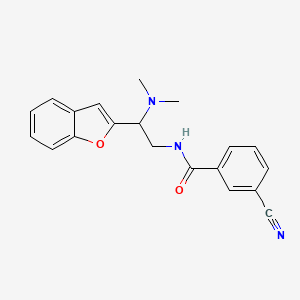
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O3S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
A notable application of compounds similar to (E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile is in corrosion inhibition. Studies reveal that derivatives of acrylonitrile, like 5-Substituted 1H-tetrazoles, are effective as corrosion inhibitors for mild steel in acidic environments. The tetrazole derivatives exhibit significant inhibition efficiency, which increases with concentration, and they primarily function as cathodic inhibitors. The adsorption of these compounds on mild steel surfaces obeys the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor and the metal surface. This property is crucial in materials science and engineering for enhancing the longevity and durability of metal components (Verma et al., 2016).
Antimicrobial and Antifungal Properties
Certain derivatives of acrylonitrile exhibit biological activity, such as antimicrobial and antifungal properties. Benzothiazole derivatives of acrylonitriles have been synthesized and shown activity against specific bacteria such as Staphylococcus aureus. Additionally, other derivatives have exhibited selectivity against certain strains of bacteria and fungi, indicating potential therapeutic or preservative applications (Youssef et al., 2006).
Anticancer Properties
Some acrylonitrile derivatives have been explored for their anticancer properties. Studies involving in vitro cytotoxicity testing on human cancer cell lines have identified specific acrylonitriles with promising anticancer activities. Structure-activity relationship (SAR) analysis highlights the importance of the substituent's positions on the acrylonitrile backbone, with some compounds being more potent than standard chemotherapy agents. This suggests potential applications in developing new anticancer drugs (Sa̧czewski et al., 2004).
Fluorescent Probes and Sensors
Certain acrylonitrile derivatives have been synthesized and found to function as fluorescent probes. These compounds can detect specific chemicals or ions, indicating applications in environmental monitoring, food safety, and medical diagnostics. For instance, a fluorescent probe based on acrylonitrile derivatives has been developed for the colorimetric detection of bisulfite in food samples, showcasing the practical applicability of these compounds in industry and research (Chen et al., 2019).
Eigenschaften
IUPAC Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-3-26-20-10-14(7-8-19(20)24)9-16(12-22)21-23-18(13-27-21)15-5-4-6-17(11-15)25-2/h4-11,13,24H,3H2,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCZDTKRNBAOHI-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-ethoxy-4-hydroxyphenyl)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2476075.png)
![N-cyclohexyl-2-((3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2476078.png)

![(E)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2476081.png)
![3-(4-ethylphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2476082.png)


![2-[benzyl(ethyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2476087.png)

![4-(2-((3-(3-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzamide](/img/structure/B2476090.png)

